molecular formula C15H11N3O B10836659 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide

1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide

Cat. No.: B10836659
M. Wt: 249.27 g/mol
InChI Key: MXZKCOUOYWSEKW-UHFFFAOYSA-N
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Description

The compound “US8481586, 5” is a synthetic molecule known for its inhibitory effects on serine/threonine-protein kinase pim-3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “US8481586, 5” involves the formation of the pyrrolo[2,3-a]carbazole core structure. This is typically achieved through a series of cyclization reactions starting from appropriate aromatic precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of “US8481586, 5” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: “US8481586, 5” undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyrrolo[2,3-a]carbazole core, potentially enhancing its biological activity.

    Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce halogen atoms or other functional groups onto the aromatic rings .

Scientific Research Applications

“US8481586, 5” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “US8481586, 5” involves the inhibition of serine/threonine-protein kinase pim-3. This kinase plays a crucial role in cell survival, proliferation, and apoptosis. By inhibiting pim-3, “US8481586, 5” can induce apoptosis in cancer cells, thereby reducing tumor growth. The molecular targets and pathways involved include the phosphorylation of downstream substrates that regulate cell cycle progression and apoptosis .

Comparison with Similar Compounds

  • CHEMBL575739
  • SCHEMBL844464
  • BDBM50299250
  • 7-(2,4-Difluorophenyl)-1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde

Comparison: “US8481586, 5” is unique in its specific inhibitory activity against pim-3 kinase, which distinguishes it from other pyrrolo[2,3-a]carbazole derivatives. While similar compounds may also inhibit kinases, “US8481586, 5” has shown higher selectivity and potency in targeting pim-3, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

1,10-dihydropyrrolo[2,3-a]carbazole-3-carboxamide

InChI

InChI=1S/C15H11N3O/c16-15(19)11-7-17-13-10(11)6-5-9-8-3-1-2-4-12(8)18-14(9)13/h1-7,17-18H,(H2,16,19)

InChI Key

MXZKCOUOYWSEKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C(=O)N

Origin of Product

United States

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